N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is a complex organic compound with a unique structure that combines elements of thiolane and indole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the thiolane and indole intermediates. The thiolane intermediate is synthesized through a series of reactions involving the oxidation of sulfur-containing precursors. The indole intermediate is prepared through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
The final step involves the coupling of the thiolane and indole intermediates through an amide bond formation. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to avoid decomposition of the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more efficient purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitronium tetrafluoroborate (NO2BF4) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiolane ring can interact with thiol groups in proteins, potentially modifying their activity. The indole moiety can interact with various receptors and enzymes, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]OXY}ACETAMIDE: Similar structure but with a different substitution pattern on the indole ring.
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(2-METHYLPROPYL)-1H-INDOL-5-YL]OXY}ACETAMIDE: Similar structure but with a different substitution pattern on the indole ring.
Uniqueness
The unique combination of the thiolane and indole moieties in N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETAMIDE provides it with distinct chemical and biological properties that are not observed in similar compounds
Eigenschaften
Molekularformel |
C18H24N2O4S |
---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
N-(1,1-dioxothiolan-3-yl)-2-[1-(2-methylpropyl)indol-4-yl]oxyacetamide |
InChI |
InChI=1S/C18H24N2O4S/c1-13(2)10-20-8-6-15-16(20)4-3-5-17(15)24-11-18(21)19-14-7-9-25(22,23)12-14/h3-6,8,13-14H,7,9-12H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
PVBLMQGDARZKDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=CC2=C1C=CC=C2OCC(=O)NC3CCS(=O)(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.